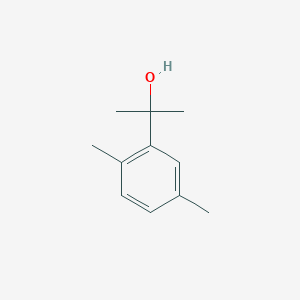
2-(Ethylamino)-N-methyl-N-(p-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethylamino)-N-methyl-N-(p-tolyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethylamino group, a methyl group, and a p-tolyl group attached to an acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethylamino)-N-methyl-N-(p-tolyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with p-toluidine, ethylamine, and acetic anhydride.
Formation of Intermediate: p-Toluidine is first reacted with acetic anhydride to form N-methyl-p-toluidine.
Final Product Formation: N-methyl-p-toluidine is then reacted with ethylamine in the presence of a suitable catalyst, such as hydrochloric acid, to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for temperature and pH control can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic ring in the p-tolyl group can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Conversion to secondary or tertiary amines.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
科学的研究の応用
2-(Ethylamino)-N-methyl-N-(p-tolyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential analgesic or anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism by which 2-(Ethylamino)-N-methyl-N-(p-tolyl)acetamide exerts its effects involves its interaction with specific molecular targets. The ethylamino and p-tolyl groups may facilitate binding to enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its biological activity.
類似化合物との比較
N-methyl-N-(p-tolyl)acetamide: Lacks the ethylamino group, resulting in different reactivity and biological activity.
2-(Methylamino)-N-methyl-N-(p-tolyl)acetamide: Contains a methylamino group instead of an ethylamino group, affecting its chemical properties.
Uniqueness: 2-(Ethylamino)-N-methyl-N-(p-tolyl)acetamide is unique due to the presence of both an ethylamino group and a p-tolyl group, which confer distinct chemical and biological properties
特性
IUPAC Name |
2-(ethylamino)-N-methyl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-4-13-9-12(15)14(3)11-7-5-10(2)6-8-11/h5-8,13H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROLWHFHMUXXTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)N(C)C1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


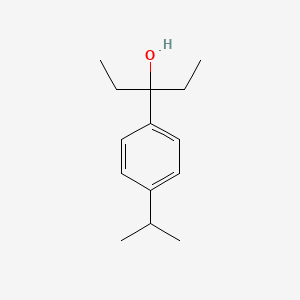
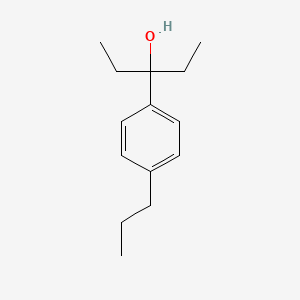


![Ethyl {4-[(propan-2-yl)oxy]phenyl}acetate](/img/structure/B7874563.png)
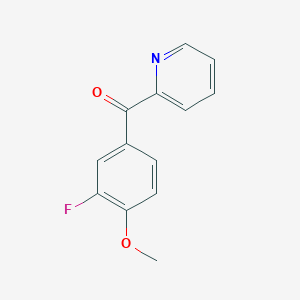
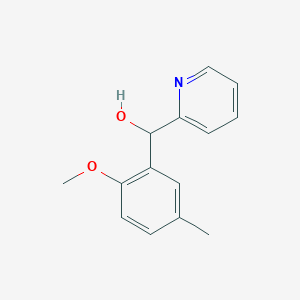


![4-Carboxymethyl-[1,4]diazepane-1-carboxylic acid benzyl ester](/img/structure/B7874599.png)

